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Compound of Interest

Compound Name: MRS2279 diammonium

Cat. No.: B1676834

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of MRS2279 diammonium, a potent
and selective antagonist of the P2Y1 purinergic receptor. The document details its discovery,
chemical synthesis, and pharmacological properties. It includes a compilation of its binding and
functional activity data, detailed experimental protocols for its characterization, and visual
representations of its mechanism of action and experimental evaluation. This guide is intended
to serve as a valuable resource for researchers in the fields of pharmacology, medicinal
chemistry, and drug development who are interested in the study of P2Y1 receptor antagonism
and its therapeutic potential.

Discovery and Chemical Identity

MRS2279 was developed as a selective, high-affinity, non-nucleotide antagonist for the P2Y1
receptor.[1] Its discovery stemmed from research focused on modifying adenosine
bisphosphate analogues to enhance their affinity and selectivity for the P2Y1 receptor.[2][3]
The diammonium salt form of MRS2279 is often utilized due to its enhanced water solubility
and stability compared to the free acid form.[2]

Chemical Name: (1R,2S)-4-[2-Chloro-6-(methylamino)-9H-purin-9-yl]-2-
(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester diammonium
salt.[4]
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Molecular Formula: C13H1sCINsOsP2-2NH3[4]

Molecular Weight: 503.78 g/mol [4]

Synthesis of MRS2279

The synthesis of MRS2279 involves a multi-step process, with a key strategy being the

coupling of a purine base with a modified carbocyclic ring system that mimics the ribose moiety
of endogenous nucleotides.[1][5] A detailed synthesis of a precursor for [BHJMRS2279 has been
described, which provides a clear pathway for the synthesis of the non-radiolabeled compound.

[1]

The general synthetic approach involves:

Preparation of the Bicyclic Ring System: Synthesis of the bicyclo[3.1.0]lhexane methanol
precursor.

o Coupling with the Purine Base: Coupling of the bicyclic system with 2,6-dichloropurine using
a standard procedure like the Mitsunobu reaction.[1]

o Phosphorylation: Introduction of the phosphate groups to the hydroxyl functionalities on the
bicyclic ring.

¢ Functionalization of the Purine Ring: Conversion of the 6-chloro group to an N-methylamino
group by reaction with methylamine.[1]

 Purification and Salt Formation: Purification of the final compound by chromatography and
subsequent formation of the diammonium salt.

Pharmacological Data

MRS2279 is a highly potent and selective antagonist of the P2Y1 receptor. Its pharmacological
activity has been characterized in various in vitro assays. The following table summarizes the
key quantitative data for MRS2279.
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CelllTissue

Parameter Species Value Reference(s)

Type
) Recombinant

Ki Human 2.5nM [2]
P2Y1
Recombinant

IC50 Human 51.6 nM [2]
P2Y1

Platelets (ADP-
pKB Human induced 8.05 [2][4]

aggregation)

Erythrocyte
membranes (2-
MeSADP-
pKb Turkey stimulated 7.75 [2]
inositol
phosphate

formation)

1321N1
pKb Human 8.10 [2]
astrocytoma cells

Recombinant
. P2Y2, P2Y4,
Selectivity Human P2V, P2YLL No effect [2][4][6]

P2Y12 receptors

Signaling Pathway and Experimental Workflows
P2Y1 Receptor Sighaling Pathway

The P2Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gg/11
family of G proteins. Upon activation by its endogenous agonist, adenosine diphosphate (ADP),
the P2Y1 receptor initiates a downstream signaling cascade that leads to an increase in
intracellular calcium concentration. MRS2279 acts as a competitive antagonist, blocking ADP
from binding to the receptor and thereby inhibiting this signaling pathway.
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P2Y1 Receptor Signaling Pathway and Inhibition by MRS2279.

Experimental Workflow for Characterization

The characterization of a P2Y1 receptor antagonist like MRS2279 typically follows a
standardized workflow to determine its potency, selectivity, and functional effects. This workflow
often includes radioligand binding assays, functional assays measuring downstream signaling,
and cell-based assays relevant to the receptor's physiological role.
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Workflow for the Characterization of a P2Y1 Antagonist.

Experimental Protocols
Radioligand Binding Assay

This protocol is adapted from studies characterizing [BH]MRS2279 binding to membranes
expressing the P2Y1 receptor.[1][6]

Objective: To determine the binding affinity (Ki) of MRS2279 for the P2Y1 receptor through
competitive displacement of a radiolabeled ligand.

Materials:
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» Membrane preparation from cells expressing the human P2Y1 receptor (e.g., Sf9 or CHO
cells).[1][6]

e [BHIMRS2279 (radiolabeled antagonist).[1]

e Unlabeled MRS2279 (competitor).

o Assay Buffer: 50 mM Tris-HCI, 5 mM MgClz, pH 7.4.
o Wash Buffer: Ice-cold 50 mM Tris-HCI, pH 7.4.

» 96-well filter plates (e.g., GF/C).

 Scintillation cocktail.

o Microplate scintillation counter.

Procedure:

 Membrane Preparation: Prepare cell membranes from P2Y1-expressing cells by
homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer and
determine the protein concentration.[7]

o Assay Setup: In a 96-well plate, add the following to each well in a final volume of 200 pL:

[e]

50 uL of assay buffer (for total binding) or a high concentration of unlabeled MRS2279
(e.g., 10 uM, for non-specific binding).

[e]

50 pL of varying concentrations of unlabeled MRS2279 (for competition curve).

o

50 pL of [BH]IMRS2279 at a final concentration close to its Kd (e.g., 5-10 nM).[6]

[¢]

50 uL of membrane preparation (typically 5-20 ug of protein).
« Incubation: Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.[1]

« Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a
vacuum manifold.
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» Washing: Wash the filters three times with ice-cold wash buffer to remove unbound
radioligand.

» Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the
radioactivity using a microplate scintillation counter.

o Data Analysis: Calculate specific binding by subtracting non-specific binding from total
binding. Plot the percentage of specific binding against the logarithm of the competitor
concentration and fit the data to a one-site competition model to determine the 1C50.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is
the concentration of the radioligand and Kd is its dissociation constant.

ADP-Induced Platelet Aggregation Assay

This protocol is a standard method to assess the functional antagonism of MRS2279 on
platelet function.

Obijective: To determine the functional potency (pKB) of MRS2279 in inhibiting ADP-induced
aggregation of human platelets.

Materials:

Freshly drawn human whole blood collected in 3.2% sodium citrate.

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

Adenosine diphosphate (ADP) stock solution.

MRS2279 stock solution.

Saline.

Platelet aggregometer.

Procedure:

e PRP and PPP Preparation:
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o Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain
PRP.[8]

o Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.[8]

o Adjust the platelet count in the PRP to 2.5-3.0 x 108 platelets/mL using PPP.

o Aggregometer Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP
(100% aggregation).

e Assay Procedure:

o

Pipette a defined volume of PRP (e.g., 450 pL) into a cuvette with a stir bar.

[¢]

Add 50 pL of either saline (control) or varying concentrations of MRS2279 to the cuvette.

o

Incubate for 2-5 minutes at 37°C with stirring (e.g., 1000 rpm).

[e]

Initiate aggregation by adding a submaximal concentration of ADP (e.g., 5-10 uM).

(¢]

Record the change in light transmission for 5-10 minutes.
o Data Analysis:
o Measure the maximum aggregation percentage for each concentration of MRS2279.

o Construct a concentration-response curve for MRS2279's inhibition of ADP-induced
aggregation.

o Calculate the pKB value from the Schild plot analysis of the data.

Inositol Phosphate Accumulation Assay

This assay measures the ability of MRS2279 to block the P2Y1 receptor-mediated production
of inositol phosphates, a key second messenger in the Gg signaling pathway.[2]

Objective: To quantify the inhibitory effect of MRS2279 on agonist-stimulated inositol phosphate
(IP) accumulation in cells expressing the P2Y1 receptor.
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Materials:
o Cells expressing the human P2Y1 receptor (e.g., 1321N1 astrocytoma cells).
e myo-[3H]inositol.
e Agonist (e.g., 2-MeSADP).
e MRS2279.
e Lithium chloride (LiCl) solution (to inhibit IP degradation).
» Perchloric acid (PCA) or trichloroacetic acid (TCA).
o Dowex AG1-X8 anion-exchange resin.
« Scintillation fluid and counter.
Procedure:
e Cell Labeling:
o Plate cells in 24-well plates and grow to near confluence.

o Label the cells by incubating overnight in inositol-free medium containing myo-[3H]inositol
(e.g., 1 pCi/mL).

e Assay:
o Wash the cells with a suitable buffer (e.g., HEPES-buffered saline).

o Pre-incubate the cells with LiCl (e.g., 10 mM) for 15-30 minutes to inhibit inositol
monophosphatases.[9]

o Add varying concentrations of MRS2279 and incubate for a further 15-30 minutes.

o Stimulate the cells with a submaximal concentration of the agonist (e.g., 2-MeSADP) for
30-60 minutes.
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o Extraction of Inositol Phosphates:
o Terminate the reaction by adding ice-cold PCA or TCA.
o Incubate on ice for 30 minutes.
o Neutralize the extracts.

e Quantification of Inositol Phosphates:

o Separate the total inositol phosphates from free inositol using anion-exchange
chromatography (Dowex resin).

o Elute the inositol phosphates and quantify the radioactivity by liquid scintillation counting.
o Data Analysis:

o Calculate the percentage inhibition of agonist-stimulated IP accumulation at each
concentration of MRS2279.

o Determine the IC50 value by non-linear regression analysis of the concentration-response

curve.

Conclusion

MRS2279 diammonium is a well-characterized, potent, and selective antagonist of the P2Y1
receptor. Its discovery has provided a valuable pharmacological tool for investigating the
physiological and pathophysiological roles of the P2Y1 receptor, particularly in areas such as
thrombosis, inflammation, and neurotransmission. The detailed methodologies and data
presented in this guide offer a comprehensive resource for researchers aiming to utilize
MRS2279 in their studies and for those involved in the development of novel P2Y1 receptor-
targeted therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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